molecular formula C19H19ClN2O4 B2930975 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-96-9

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2930975
CAS No.: 941889-96-9
M. Wt: 374.82
InChI Key: VODLOLNFFHWXMM-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the initial nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to acylation to introduce the benzamide group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-7-5-12(20)10-14(16)19(24)21-13-6-8-17(26-2)15(11-13)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODLOLNFFHWXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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